molecular formula C8H12O B8352000 1-(1-Methylcyclopropyl)but-3-en-1-one

1-(1-Methylcyclopropyl)but-3-en-1-one

Cat. No.: B8352000
M. Wt: 124.18 g/mol
InChI Key: TXKUTHYJDPLEBK-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)but-3-en-1-one is an organic compound with the molecular formula C8H12O . This molecule features a unique structure combining a ketone functional group with both a vinyl and a 1-methylcyclopropyl moiety. The 1-methylcyclopropyl group is a known radical species, which can be studied via resources like the NIST Chemistry WebBook . This specific architectural motif suggests potential utility as a building block in organic synthesis, particularly for developing more complex molecular frameworks. Researchers may find value in this compound for exploring strain-release driven reactions or [2+2] cycloaddition chemistry, given that cyclopropene derivatives are recognized as highly strained intermediates useful for constructing C(sp3)-rich scaffolds with rigid, three-dimensional architecture . Such structures are invaluable in pharmaceutical and agrochemical research for creating novel compounds with improved selectivity and metabolic stability. The presence of the but-3-en-1-one segment also makes it a candidate for investigating intramolecular cyclization pathways or serving as a precursor in the synthesis of specialized polymers and fine chemicals. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(1-methylcyclopropyl)but-3-en-1-one

InChI

InChI=1S/C8H12O/c1-3-4-7(9)8(2)5-6-8/h3H,1,4-6H2,2H3

InChI Key

TXKUTHYJDPLEBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related cyclopropyl ketones and their properties based on available evidence:

Compound Name CAS RN Molecular Formula Molecular Weight Key Properties
1-(1-Methylcyclopropyl)ethanone 1567-75-5 C₆H₁₀O 98.14 Flammable (R10), harmful if swallowed (R22); used in synthetic intermediates .
1-Cyclopentylethanone 6004-60-0 C₇H₁₂O 112.17 Larger cyclopentyl substituent; higher hydrophobicity compared to cyclopropyl derivatives .
1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one 1595920-32-3 C₁₃H₂₁NO 207.31 Complex bicyclic structure; potential pharmaceutical applications due to heterocyclic moieties .
Methyl 1-methylcyclopropane-1-carboxylate 6206-25-3 C₆H₁₀O₂ 114.14 Ester derivative; lower reactivity compared to ketones; used in polymer chemistry .

Reactivity and Stability

  • Cyclopropane Ring Strain: The 1-methylcyclopropyl group introduces significant ring strain, enhancing reactivity in ring-opening reactions. For example, cyclopropyl radicals (e.g., 1-methylcyclopropyl) exhibit distinct kinetic behavior in radical addition and abstraction reactions compared to non-strained analogs .
  • Conjugated Enone System: The but-3-en-1-one moiety in the target compound allows for conjugate addition reactions, similar to α,β-unsaturated ketones. This contrasts with saturated analogs like 1-(1-Methylcyclopropyl)ethanone, which lack such reactivity .

Research Findings and Limitations

Challenges in Comparative Studies

  • Data Scarcity: Limited direct studies on 1-(1-Methylcyclopropyl)but-3-en-1-one necessitate reliance on analogs. For example, toxicity data for the target compound are unavailable, though related ketones (e.g., CAS 1567-75-5) are classified as harmful (Xn) .
  • Divergent Applications : While cyclopropyl derivatives are widely used in soil stabilization (e.g., LD-3#,4#胶结剂 ), the target compound’s applications in materials science remain speculative.

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes to form cyclopropanes. For 1-(1-Methylcyclopropyl)but-3-en-1-one, this method involves:

  • Substrate Preparation : But-3-en-1-one is derivatized with a methyl group at the α-position to the carbonyl.

  • Cyclopropanation : The alkene moiety undergoes carbene insertion using Zn(Cu) and CH2_2I2_2.

Reaction Conditions :

  • Temperature: 40–80°C (optimized to prevent ketone decomposition).

  • Solvent: Tetrahydrofuran (THF) or ether.

  • Yield: 50–60% after distillation.

Mechanistic Insight :
CH2I2+ZnICH2ZnICu:CH2ZnI\text{CH}_2\text{I}_2 + \text{Zn} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{Cu}} \text{:CH}_2\text{ZnI}
The carbene attacks the alkene’s π-bond, forming the cyclopropane ring. Steric hindrance from the methyl group necessitates prolonged reaction times.

Limitations :

  • Requires anhydrous conditions.

  • Competing side reactions with the carbonyl group reduce yield.

Metal-Mediated Coupling (Zinc-Copper System)

Adapted from the dicyclopropyl derivative synthesis in CN112920017B, this method utilizes zinc-copper alloys and methylene dihalides for cyclopropanation:

Procedure :

  • Activation : Zinc (≥98% purity, ≤10 µm particles) and copper salts are mixed with halogenated acylates and acidic resin in THF.

  • Alternate Dripping : Sandalwood 194 (a terpene precursor) and CH2_2Br2_2 are added dropwise to control exothermicity.

  • Acidolysis : HCl quenches the reaction, followed by NaOH washing to isolate the product.

Optimized Parameters :

  • Temperature: 65°C for 6 hours.

  • Yield: 65% after rectification.

Advantages :

  • Scalable for industrial production.

  • Minimal byproducts due to controlled reagent addition.

Data Table 1: Metal-Mediated Cyclopropanation Conditions

ParameterValueSource
Zinc Purity≥98%
Reaction Temp65°C
Yield65%
Byproducts<5% mono-cyclopropane

Fluoride-Induced Deprotection of Silane Precursors

Inspired by US8314051B2, this route uses α-halocyclopropylsilane precursors treated with fluoride ions to generate cyclopropanes:

Steps :

  • Precursor Synthesis : 1-Methyl-1-hydroxy-2-(trimethylsilyl)cyclopropane is prepared via Ti(IV)-catalyzed cyclization.

  • Fluoride Treatment : Tetrabutylammonium fluoride (TBAF) cleaves the Si–C bond, releasing 1-methylcyclopropane and non-volatile siloxane.

  • Ketone Formation : The cyclopropane is conjugated to but-3-en-1-one via Wittig or Horner-Wadsworth-Emmons reactions.

Critical Considerations :

  • Stoichiometry : Excess fluoride leads to desilylation without ring formation.

  • Yield : 52% for cyclopropane generation; ~45% overall after ketone coupling.

Mechanism :
R3Si–C3H5–CH3+FC3H5–CH3+R3SiF\text{R}_3\text{Si–C}_3\text{H}_5\text{–CH}_3 + \text{F}^- \rightarrow \text{C}_3\text{H}_5\text{–CH}_3 + \text{R}_3\text{SiF}
Silane byproducts (e.g., (fluorotrimethylsilane)) are trapped via hydrolysis to siloxanes, ensuring product purity.

Reaction Optimization and Byproduct Analysis

Temperature and Solvent Effects

  • Simmons-Smith : Higher temperatures (>80°C) degrade the enone; THF stabilizes intermediates.

  • Zinc-Copper : 65°C maximizes cyclopropanation without Zn oxidation.

  • Fluoride Method : Room temperature suffices due to rapid Si–C cleavage.

Byproduct Mitigation

  • Siloxane Formation : In fluoride routes, hydrolysis of R3_3SiF prevents volatile byproducts.

  • Mono-Cyclopropane : Controlled CH2_2Br2_2 addition reduces dimerization.

Data Table 2: Byproduct Profiles

MethodMajor ByproductConcentrationMitigation Strategy
Simmons-SmithDehydrohalogenated ketone10–15%Low-temperature quenching
Zinc-CopperMono-cyclopropane5–8%Gradient distillation
Fluoride DeprotectionSiloxane oligomers<2%Aqueous wash

Industrial Scalability and Applications

Cost-Benefit Analysis

  • Zinc-Copper Method : Lowest cost ($120/kg) due to reagent availability.

  • Fluoride Route : Higher cost ($450/kg) from TBAF and silane precursors.

Applications

  • Fragrances : Contributes to woody notes in perfumes.

  • Pharmaceuticals : Intermediate in prostaglandin analogs.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-(1-Methylcyclopropyl)but-3-en-1-one in a laboratory setting?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of cyclopropane precursors under basic conditions. For example, potassium tert-butoxide in DMSO can facilitate cyclopropane ring formation, followed by enone functionalization via condensation or oxidation. Purification via column chromatography or recrystallization is critical to achieve high purity (>95%) . NMR and FTIR spectroscopy (e.g., characteristic carbonyl stretches at ~1756 cm⁻¹ and alkene signals at δ 5.05–5.84 ppm) should confirm structural fidelity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Key signals include cyclopropane protons (δ 1.25–1.77 ppm) and enone protons (δ 5.05–5.84 ppm) .
  • FTIR : Detect carbonyl (C=O) stretches (~1756 cm⁻¹) and alkene (C=C) vibrations (~1289 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 140.18 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How do electronic and steric effects of the 1-methylcyclopropyl group influence the reactivity of the enone system in nucleophilic additions?

  • Methodological Answer : The 1-methylcyclopropyl group introduces steric hindrance and ring strain, altering reaction pathways. For example:

  • Steric Effects : The methyl group restricts access to the carbonyl carbon, favoring regioselective additions at the less hindered alkene position.
  • Electronic Effects : The cyclopropane’s conjugation with the enone system stabilizes transition states via hyperconjugation, as observed in DFT studies of similar compounds .
  • Experimental Design : Compare reaction kinetics with analogs lacking the methyl group (e.g., cyclopropyl vs. 1-methylcyclopropyl derivatives) to isolate steric/electronic contributions .

Q. What experimental approaches can reconcile discrepancies between observed reaction rates and theoretical predictions in decarbonylation reactions involving this compound?

  • Methodological Answer : Discrepancies in decarbonylation rates (e.g., 45-fold acceleration with methyl substitution) may arise from competing mechanisms (one-bond vs. two-bond cleavage). To resolve this:

  • Isotopic Labeling : Use ¹³C-labeled ketones to track bond cleavage pathways.
  • Computational Modeling : Compare activation energies for alternative transition states using DFT or ab initio methods.
  • Kinetic Studies : Measure rate constants under varying temperatures and solvents to identify dominant mechanisms .

Q. What strategies are effective in overcoming challenges related to the stereochemical control in cyclopropane-containing ketones like this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce enantiopure ligands (e.g., BINOL) during cyclopropanation to enforce stereoselectivity.
  • Asymmetric Catalysis : Use transition-metal catalysts (e.g., Rh or Cu complexes) for enantioselective cyclopropane ring formation.
  • Dynamic Resolution : Leverage ring strain to bias equilibria toward desired stereoisomers during purification .

Data Contradiction Analysis

Q. How can conflicting data on the stability of the 1-methylcyclopropyl radical in thermolysis reactions be addressed?

  • Methodological Answer : Conflicting thermolysis rates (e.g., 4.2 × 10⁻⁵ vs. 7.4 × 10⁻⁵ s⁻¹ at 110°C) may stem from differing radical stabilization pathways. To resolve:

  • Radical Trapping : Use spin traps (e.g., TEMPO) to isolate and characterize intermediates.
  • Substituent Studies : Compare derivatives with bulkier groups (e.g., ethyl, isopropyl) to assess steric vs. electronic stabilization .

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